Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl group . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The piperazine moiety can enhance the compound’s binding affinity to its targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAJISWISWCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.